methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable nucleophile, followed by cyclization to form the pyrrolopyridine core. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products:
Reduction Product: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Oxidation Product: Corresponding oxides of the compound.
Hydrolysis Product: 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Scientific Research Applications
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The nitro group plays a crucial role in its biological activity, contributing to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other pyrrolopyridine derivatives:
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.
3-Methyl-2-oxindole: Contains a different heterocyclic core, leading to distinct reactivity and applications.
1H-Indole-2-methanol: Another heterocyclic compound with different functional groups and biological activities.
The presence of the nitro group in this compound makes it unique, providing specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-3-10-8-7(5)6(4-11-8)12(14)15/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJGXVFPBYJBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208253 | |
Record name | Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-11-4 | |
Record name | Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.